molecular formula C19H36 B14136227 (trans,trans)-4-Ethyl-4'-pentyl-1,1'-bi(cyclohexane) CAS No. 96624-43-0

(trans,trans)-4-Ethyl-4'-pentyl-1,1'-bi(cyclohexane)

Cat. No.: B14136227
CAS No.: 96624-43-0
M. Wt: 264.5 g/mol
InChI Key: HKQSPACRMWYANG-UHFFFAOYSA-N
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Description

“(trans,trans)-4-Ethyl-4'-pentyl-1,1'-bi(cyclohexane)” is a bicyclic hydrocarbon featuring two cyclohexane rings connected in a trans,trans configuration. This compound is part of a broader class of 1,1'-bi(cyclohexane) derivatives, which are structurally characterized by their rigid bicyclohexyl cores and variable substituents.

Properties

CAS No.

96624-43-0

Molecular Formula

C19H36

Molecular Weight

264.5 g/mol

IUPAC Name

1-ethyl-4-(4-pentylcyclohexyl)cyclohexane

InChI

InChI=1S/C19H36/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h16-19H,3-15H2,1-2H3

InChI Key

HKQSPACRMWYANG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4’-pentyl-1,1’-bicyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclohexane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.

Major Products

The major products formed from these reactions include various substituted cyclohexanes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethyl-4’-pentyl-1,1’-bicyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane involves its interaction with molecular targets through its hydrophobic and steric properties. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Its bicyclic structure allows for unique binding interactions, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : Two cyclohexane rings linked at the 1,1' positions in a trans,trans stereochemical arrangement.
  • Substituents : An ethyl group (-C₂H₅) at the 4-position of one ring and a pentyl group (-C₅H₁₁) at the 4'-position of the other ring.
  • Molecular Formula : Inferred as C₁₉H₃₄, based on analogs like (trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane) (C₁₉H₃₄, MW 262.47) .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Bicyclohexane derivatives differ primarily in substituent groups, which significantly influence their physical, chemical, and functional properties. Below is a comparative analysis:

Table 1: Structural Comparison of Bicyclohexane Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Structural Differences
(trans,trans)-4-Ethyl-4'-pentyl-1,1'-bi(cyclohexane) N/A C₁₉H₃₄ Ethyl (C₂H₅), Pentyl (C₅H₁₁) Baseline for comparison
(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) 129738-34-7 C₁₉H₃₄ Pentyl (C₅H₁₁), Vinyl (CH₂=CH) Vinyl group introduces unsaturation
4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexyl) 118164-51-5 C₂₃H₃₄F₂ Difluorophenyl, Pentyl Fluorine atoms enhance polarity
(trans,trans)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) 95756-62-0 C₁₇H₃₂O Ethoxy (OCH₂CH₃), Propyl (C₃H₇) Ether linkage modifies solubility
(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) 92263-41-7 C₂₀H₃₈ Pentyl (C₅H₁₁), Propyl (C₃H₇) Longer alkyl chains increase hydrophobicity

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., pentyl vs. ethyl) increase molecular weight and hydrophobicity, raising boiling points (e.g., 339.8°C for the vinyl analog ).
  • Polar Substituents: Fluorine or ethoxy groups enhance polarity and thermal stability, as seen in retention time data (e.g., 32.68 min for difluorophenyl derivatives vs. 32.55 min for non-fluorinated analogs ).

Physical and Chemical Properties

Table 2: Physical/Chemical Property Comparison

Compound Name Molecular Weight Boiling Point (°C) Retention Time (min) Stability/Hazards
(trans,trans)-4-Ethyl-4'-pentyl-1,1'-bi(cyclohexane) 262.47 (inferred) ~340 (inferred) N/A Likely low toxicity (alkyl chains)
4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexyl) 348.26 N/A 32.68 High thermal stability
(trans,trans)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) 252.44 N/A N/A Skin/eye irritation hazards
(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) 266.51 N/A N/A High hydrophobicity

Key Observations :

  • Retention Time : Fluorinated derivatives exhibit longer retention times in chromatographic analysis due to increased polarity and molecular weight .
  • Hazards : Ethoxy-substituted analogs are classified as skin/eye irritants (GHS Category 2), whereas alkyl-substituted compounds are generally less hazardous .

Table 3: Application-Specific Comparison

Compound Name Application Performance Advantage
(trans,trans)-4-Ethyl-4'-pentyl-1,1'-bi(cyclohexane) LCDs, organic synthesis Balanced rigidity and flexibility
4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexyl) High-performance LCDs Enhanced dielectric anisotropy from fluorine
(trans,trans)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) Solvent-mediated reactions Improved solubility in polar media

Key Observations :

  • Fluorinated derivatives are preferred in advanced LCDs for their dielectric properties .
  • Ethyl-pentyl analogs offer a balance of rigidity and processability, making them versatile in synthesis .

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